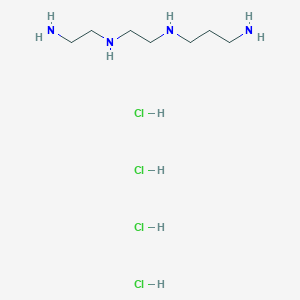

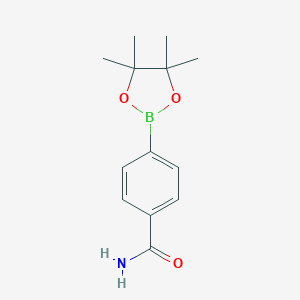

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps, including substitution reactions. Huang et al. (2021) described the synthesis of boric acid ester intermediates with benzene rings through a three-step substitution reaction, which is confirmed by spectroscopic methods such as FTIR, NMR, and mass spectrometry. The molecular structures were further elucidated using density functional theory (DFT) and single-crystal X-ray diffraction, showing consistency between DFT-optimized structures and experimental data (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds was confirmed using techniques like FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. These studies revealed the conformational and crystallographic features, providing insights into the molecular geometry and electronic structure. The DFT calculations offered a deeper understanding of the molecular electrostatic potential and frontier molecular orbitals, highlighting the physicochemical properties of the compounds (Huang et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide derivatives are influenced by the boron-containing dioxaborolane ring. This moiety plays a crucial role in facilitating various organic transformations, such as Suzuki-Miyaura cross-coupling reactions. The electronic and steric properties of the dioxaborolane ring can significantly affect the reactivity patterns, making these compounds valuable intermediates in organic synthesis.

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystallinity of these compounds are determined by their molecular structure. The presence of the dioxaborolane ring and benzamide moiety influences these properties, which are essential for their application in chemical synthesis. The solid-state structure, analyzed through X-ray diffraction, provides insights into the molecular packing and intermolecular interactions, affecting the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for the application of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide derivatives in organic synthesis. These properties are influenced by the electron-withdrawing or donating nature of the substituents on the benzamide and dioxaborolane moieties. Understanding these chemical properties is crucial for designing and executing chemical reactions involving these compounds.

Wissenschaftliche Forschungsanwendungen

Organische Synthese und Pharmazeutische Chemie

Diese Verbindung ist ein wertvolles Reagenz in der organischen Synthese, insbesondere bei der Konstruktion komplexer Moleküle. Sie wird in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen bei der Synthese von Pharmazeutika von entscheidender Bedeutung sind. So dient sie beispielsweise als Zwischenprodukt bei der Synthese biologisch aktiver Verbindungen wie Crizotinib, einem Medikament, das in der Krebstherapie eingesetzt wird .

Materialwissenschaften

In den Materialwissenschaften trägt diese Verbindung zur Entwicklung neuartiger Materialien mit einzigartigen Eigenschaften bei. Sie wird bei der Synthese von optischen und elektrochemischen Copolymeren eingesetzt, die Benzothiadiazol- und elektronenreiche Arene-Einheiten kombinieren. Diese Copolymere haben potentielle Anwendungen in der organischen Elektronik, wie z. B. organische Leuchtdioden (OLEDs) und Solarzellen .

Wirkmechanismus

Target of Action

Similar compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in the synthesis of biologically active compounds, suggesting that they may interact with a variety of biological targets.

Mode of Action

Compounds with similar structures are known to undergo reactions such as borylation and phosphitylation , which can result in the formation of useful glycosyl donors and ligands . These reactions can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

Based on its structural similarity to other compounds, it may be involved in the suzuki-miyaura cross-coupling reaction , a type of chemical reaction where two organic compounds are joined together with the aid of a metal catalyst.

Result of Action

Similar compounds are often used in the synthesis of biologically active compounds , suggesting that they may have a variety of effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is known to facilitate the borylation reaction . Additionally, the compound’s stability may be affected by factors such as temperature and the presence of oxygen .

Eigenschaften

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEMAGLLVQDEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375242 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179117-44-3 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)

![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)